molecular formula C9H12N4O2 B1198810 1,3,7,8-Tetramethylxanthine CAS No. 832-66-6

1,3,7,8-Tetramethylxanthine

货号: B1198810
CAS 编号: 832-66-6
分子量: 208.22 g/mol
InChI 键: LFHHOHMIVKIHMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PMID28870136-Compound-36 是一种由圣裘德儿童研究医院开发的小分子药物。它是一种选择性且不可逆的布鲁顿酪氨酸激酶小分子抑制剂。 该化合物正在研究其治疗类风湿关节炎的潜力,并在疾病的临床前模型中显示出有效性 .

准备方法

PMID28870136-Compound-36 的制备涉及多种合成路线和反应条件。一种方法包括将溶剂、氮源、羰基化合物和催化剂添加到高压反应釜中。 通入氢气直至压力达到 0.1-3.0 MPa,反应温度控制在 30-180 摄氏度,反应时间为 0.1-36 小时 . 工业生产方法可能涉及类似步骤,但规模更大,条件优化以提高产率和纯度。

化学反应分析

PMID28870136-Compound-36 会经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括氢气、催化剂以及控制的温度和压力。 这些反应形成的主要产物取决于所用试剂和条件的具体情况 .

科学研究应用

PMID28870136-Compound-36 具有广泛的科学研究应用。在化学领域,它被用作研究布鲁顿酪氨酸激酶抑制的工具。在生物学领域,它被用于研究布鲁顿酪氨酸激酶在细胞信号传导和增殖中的作用。在医学领域,它正在研究其治疗类风湿关节炎和其他涉及布鲁顿酪氨酸激酶的疾病的潜力。 在工业领域,它可用于开发针对布鲁顿酪氨酸激酶的新药 .

作用机制

PMID28870136-Compound-36 通过选择性且不可逆地抑制布鲁顿酪氨酸激酶发挥作用。这种抑制阻止了参与细胞增殖和存活的下游信号通路激活。 该化合物的分子靶标包括布鲁顿酪氨酸激酶和其他相关激酶 .

相似化合物的比较

PMID28870136-Compound-36 在选择性和不可逆抑制布鲁顿酪氨酸激酶方面具有独特之处。类似的化合物包括布鲁顿酪氨酸激酶的其他抑制剂,例如 PMID28870136-Compound-37 和 PMID28870136-Compound-38。 这些化合物可能具有不同的选择性特征和作用机制,但它们都靶向布鲁顿酪氨酸激酶 .

生物活性

1,3,7,8-Tetramethylxanthine, commonly known as caffeine, is a methylated xanthine derivative that exhibits a wide range of biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C9H12N4O2) is a dimethylated derivative of xanthine. Its structural formula is:

C9H12N4O2\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2

This compound is characterized by four methyl groups attached to the xanthine backbone, which significantly influences its pharmacological properties.

Caffeine primarily acts as an adenosine receptor antagonist , particularly at the A1 and A2A receptors. This antagonism leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells, enhancing neurotransmitter release and promoting various physiological effects:

  • Central Nervous System Stimulation : Caffeine enhances alertness and reduces fatigue by blocking adenosine's inhibitory effects on neuronal activity .
  • Cardiovascular Effects : It increases heart rate and myocardial contractility through its action on cardiac adenosine receptors .
  • Metabolic Effects : Caffeine has been shown to enhance lipolysis and increase metabolic rate, contributing to weight management strategies .

1. Neuroprotective Effects

Research indicates that caffeine may have neuroprotective properties against neurodegenerative diseases such as Parkinson's and Alzheimer's. Studies suggest that caffeine consumption is associated with a reduced risk of developing these conditions due to its ability to block adenosine receptors that may promote neuroinflammation .

2. Anti-inflammatory Properties

Caffeine may exacerbate acute inflammatory liver injury by weakening immunosuppressive mechanisms. In experimental models, caffeine administration has been shown to influence cytokine production and liver enzyme levels during inflammatory responses .

3. Cardiovascular Impact

Caffeine consumption can lead to increased heart rate and blood pressure in sensitive individuals. However, moderate intake has been associated with protective cardiovascular effects in some populations due to its antioxidant properties .

Case Studies

Case Study 1: Caffeine Overdose

A notable case involved a healthy individual who ingested 5000 mg of caffeine accidentally. The patient exhibited severe symptoms such as polymorphic broad complex QRS tachycardia and metabolic acidosis. This case highlights the potential dangers of excessive caffeine consumption and the importance of understanding individual tolerance levels .

Case Study 2: Caffeine and Liver Injury

In a study involving mice subjected to liver inflammation models, caffeine was administered prior to inducing liver injury. Results indicated that caffeine exacerbated liver damage as evidenced by increased serum transaminase levels and histological changes in liver tissue .

Summary of Biological Activities

Biological Activity Description
NeuroprotectionReduces risk of neurodegenerative diseases through adenosine receptor blockade
Anti-inflammatoryCan exacerbate liver injury under certain conditions
Cardiovascular effectsIncreases heart rate; potential protective effects at moderate doses
Metabolic enhancementIncreases metabolic rate and promotes lipolysis

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 1,3,7,8-tetramethylxanthine, and how do they influence experimental design?

  • Answer : The compound's molecular formula (C₉H₁₂N₄O₂), molecular weight (208.22 g/mol), and melting point (208.22°C) are critical for solubility studies and purification methods. Its aqueous solubility (1.045 × 10⁻² mol/L at 25°C) impacts solvent selection for in vitro assays. For instance, low solubility in polar solvents may necessitate dimethyl sulfoxide (DMSO) for stock solutions, requiring controls for solvent interference .
PropertyValueSource
Molecular FormulaC₉H₁₂N₄O₂
Molecular Weight208.22 g/mol
Melting Point208.22°C
Aqueous Solubility1.045 × 10⁻² mol/L

Q. How can gas chromatography (GC) be optimized for quantifying this compound in biological matrices?

  • Answer : Derivatization with trimethylsilyl (TMS) agents improves volatility for GC analysis. A dual-column system (e.g., OV-1 and OV-17 stationary phases) enhances resolution, as validated for xanthine analogs in Butts (1972). Calibration curves using internal standards (e.g., deuterated analogs) minimize matrix effects .

Q. What precautions are necessary when handling this compound in metabolic studies?

  • Answer : Due to its structural similarity to caffeine, cross-reactivity with adenosine receptors or cytochrome P450 enzymes must be controlled. Dose-response curves should include caffeine as a comparator. Hypertensive models require exclusion due to potential cardiovascular effects noted in preliminary studies .

Advanced Research Questions

Q. How can synthetic routes for this compound derivatives be optimized to enhance bioactivity?

  • Answer : Substitutions at the 8-position (e.g., amino or hydroxy groups) improve antimicrobial activity. For example, Levich et al. (2013) achieved 85% yield for 8-amino derivatives via nucleophilic substitution under anhydrous conditions. Purity (>95%) should be confirmed via HPLC with UV detection at 274 nm .

Q. What advanced structural elucidation techniques resolve contradictions in reported tautomeric forms of this compound?

  • Answer : X-ray crystallography and ¹³C-NMR spectroscopy differentiate keto-enol tautomers. Crystallographic data (e.g., bond angles and torsional strain) from Mo et al. (2023) confirm the dominant keto form in solid state, while solution-phase NMR reveals pH-dependent equilibria .

Q. How should researchers address discrepancies in pharmacological data between in vitro and in vivo models?

  • Answer : Contradictions often arise from bioavailability differences. Pharmacokinetic studies using radiolabeled ¹⁴C-1,3,7,8-tetramethylxanthine can quantify tissue distribution. For example, low oral bioavailability (<20% in rodents) may explain attenuated in vivo effects compared to cell-based assays .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent effects in xanthine studies?

  • Answer : Non-linear regression (e.g., Hill equation) models sigmoidal dose-response relationships. Outliers from enzyme inhibition assays should be assessed via Grubbs' test (α=0.05). Replicates (n≥6) are critical due to high inter-individual variability in metabolic studies .

Q. How can researchers ensure reproducibility in spectroscopic characterization?

  • Answer : Standardize NMR acquisition parameters (e.g., 500 MHz, DMSO-d₆ solvent, 298 K). For IR, baseline correction and 4 cm⁻¹ resolution minimize artifacts. Report spectral deviations >5% from NIST reference data .

Q. Data Presentation Standards

Q. What are the best practices for presenting raw and processed data in xanthine research?

  • Answer :

  • Raw Data : Include chromatograms (retention times, peak areas) and spectral baselines in appendices.
  • Processed Data : Normalize biological activity to positive controls (e.g., 100% = caffeine at 1 mM). Use SI units consistently in tables .

Q. How should conflicting solubility data from literature be reconciled in publications?

  • Answer : Disclose experimental conditions (temperature, solvent purity, agitation method). Perform independent validation via gravimetric analysis. Cite authoritative sources like the Handbook of Aqueous Solubility Data (Yalkowsky & He, 2003) .

属性

IUPAC Name

1,3,7,8-tetramethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-5-10-7-6(11(5)2)8(14)13(4)9(15)12(7)3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHHOHMIVKIHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232215
Record name 1-Methylcaffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-66-6
Record name 3,7-Dihydro-1,3,7,8-tetramethyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcaffeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcaffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,7,8-Tetramethylxanthine
Reactant of Route 2
Reactant of Route 2
1,3,7,8-Tetramethylxanthine
Reactant of Route 3
Reactant of Route 3
1,3,7,8-Tetramethylxanthine
Reactant of Route 4
Reactant of Route 4
1,3,7,8-Tetramethylxanthine
Reactant of Route 5
1,3,7,8-Tetramethylxanthine
Reactant of Route 6
Reactant of Route 6
1,3,7,8-Tetramethylxanthine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。